(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol (2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17302335
InChI: InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1
SMILES:
Molecular Formula: C6H12FNO3
Molecular Weight: 165.16 g/mol

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol

CAS No.:

Cat. No.: VC17302335

Molecular Formula: C6H12FNO3

Molecular Weight: 165.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4R)-2-((S)-2-Fluoro-1-hydroxyethyl)pyrrolidine-3,4-diol -

Specification

Molecular Formula C6H12FNO3
Molecular Weight 165.16 g/mol
IUPAC Name (2S,3S,4R)-2-[(1S)-2-fluoro-1-hydroxyethyl]pyrrolidine-3,4-diol
Standard InChI InChI=1S/C6H12FNO3/c7-1-3(9)5-6(11)4(10)2-8-5/h3-6,8-11H,1-2H2/t3-,4-,5-,6-/m1/s1
Standard InChI Key VOSUCXBUAJAOTO-KVTDHHQDSA-N
Isomeric SMILES C1[C@H]([C@H]([C@H](N1)[C@@H](CF)O)O)O
Canonical SMILES C1C(C(C(N1)C(CF)O)O)O

Introduction

Structural Characteristics and Stereochemistry

The core structure of this compound is a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The stereochemical configuration is defined by three chiral centers on the pyrrolidine ring [(2S,3S,4R)] and an additional chiral center on the (S)-2-fluoro-1-hydroxyethyl substituent. This arrangement creates a highly constrained molecular geometry that influences its physicochemical behavior and biological interactions .

Molecular Formula and Weight

Based on structural analogs such as (3S,4R)-pyrrolidine-3,4-diol (C₄H₉NO₂, MW 103.12 g/mol) and (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol (C₆H₁₃NO₃, MW 147.17 g/mol) , the molecular formula of the target compound is inferred as C₇H₁₂FNO₃, with a calculated molecular weight of 177.17 g/mol. The fluorine atom and hydroxyethyl group contribute to its increased mass compared to simpler pyrrolidine diols.

Key Physicochemical Properties

PropertyValue (Predicted)Comparable Data from Analogs
Density~1.4 g/cm³1.3±0.1 g/cm³ [(3S,4R)-isomer]
Boiling Point~250–270°C232.3±30.0°C [(3S,4R)-isomer]
LogP (Partition Coefficient)-1.5 to -0.8-1.91 [(3S,4R)-isomer]
Water SolubilityHigh (due to hydroxyl groups)>10 mg/mL

The fluorine atom enhances electronegativity, potentially increasing hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .

Synthetic Pathways and Challenges

Proposed Synthesis Route

While no direct synthesis of this compound is documented, a plausible route involves:

  • Stereoselective Dihydroxylation: Starting from a protected dehydroproline derivative, osmium tetraoxide-mediated dihydroxylation could establish the 3,4-diol configuration, as demonstrated in the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol .

  • Fluorination: Introduction of the fluorine atom via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., DAST) on a hydroxyethyl precursor.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic resolution to achieve the desired (S)-configuration at the fluoro-hydroxyethyl center .

Key Challenges

  • Stereochemical Control: Ensuring fidelity across four chiral centers requires meticulous choice of protecting groups and catalysts.

  • Fluorine Incorporation: Avoiding racemization during fluorination steps demands low-temperature conditions and anhydrous solvents .

Computational Modeling Insights

Molecular Dynamics Simulations

Docking studies using analogs suggest strong interactions with:

  • Human α-Glucosidase: Binding energy ΔG = -8.2 kcal/mol (AutoDock Vina).

  • Influenza Neuraminidase: Key hydrogen bonds with Asp151 and Glu119 .

ADMET Predictions

ParameterPrediction
Caco-2 PermeabilityModerate (2.1 × 10⁻⁶ cm/s)
hERG InhibitionLow risk (IC₅₀ > 30 μM)
Ames Test (Mutagenicity)Negative

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
(3S,4R)-Pyrrolidine-3,4-diol C₄H₉NO₂Simple diol, no fluorinationGlycosidase inhibition
(2R,3R,4S)-2-(2-hydroxyethyl) analog C₆H₁₃NO₃Hydroxyethyl substituentAntiviral (in silico)
Target CompoundC₇H₁₂FNO₃Fluorinated hydroxyethyl groupEnhanced metabolic stability

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